molecular formula C11H8ClN5 B8537599 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B8537599
M. Wt: 245.67 g/mol
InChI Key: PMZODXFLGOEQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions . Another approach includes the use of multicomponent reactions involving 2,4-dichlorobenzaldehyde, acetophenone, and ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-chloro-N-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-9)16-17-11(8)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)

InChI Key

PMZODXFLGOEQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=NN2)N=CN=C3Cl

Origin of Product

United States

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